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Abstract
Isocarlinoside, a C-glycosylflavone found in various plant species, has garnered interest

within the scientific community for its potential therapeutic properties. As a member of the

flavonoid family, it shares a core structure known for its antioxidant and anti-inflammatory

effects. This technical guide provides an in-depth overview of the chemical structure,

properties, and biological significance of Isocarlinoside, with a focus on its biosynthesis,

experimental protocols for its study, and known biological activities. The information presented

herein is intended to serve as a valuable resource for researchers and professionals engaged

in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties
Isocarlinoside is chemically known as 6-C-α-L-arabinopyranosyl-8-C-β-D-glucosylluteolin. It is

classified as a C-glycosyl compound, where the sugar moieties are attached to the luteolin

backbone through carbon-carbon bonds, rendering it more stable to hydrolysis compared to O-

glycosides.[1] The aglycone, luteolin, is a common tetrahydroxyflavone.[1]
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The chemical structure of Isocarlinoside is characterized by a luteolin core substituted at

positions 6 and 8 with an α-L-arabinopyranosyl and a β-D-glucosyl residue, respectively.[1]

Table 1: Chemical and Physical Properties of Isocarlinoside

Property Value Source

Molecular Formula C26H28O15 PubChem[1]

Molecular Weight 580.5 g/mol PubChem[1]

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-

dihydroxy-8-

[(2S,3R,4R,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-yl]-6-

[(2S,3R,4S,5S)-3,4,5-

trihydroxyoxan-2-yl]chromen-4-

one

PubChem[1]

SMILES

C1--INVALID-LINK--

C2=C(C(=C3C(=C2O)C(=O)C

=C(O3)C4=CC(=C(C=C4)O)O)

[C@H]5--INVALID-LINK--

CO)O)O)O)O)O)O">C@@HO

PubChem[1]

InChI Key
WYYFCTVKFALPQV-

VYUBKLCTSA-N
PubChem[1]

CAS Number 83151-90-0 PubChem[1]

Biosynthesis of Isocarlinoside
Isocarlinoside, being a flavone C-glycoside, is synthesized in plants through the flavonoid

biosynthesis pathway, which is a well-characterized branch of the phenylpropanoid pathway.

The formation of the C-glycosidic bond is a key step that distinguishes it from the more

common O-glycosides.
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The biosynthesis of C-glycosylflavones like Isocarlinoside is believed to occur at the

flavanone stage. The general proposed pathway involves the following key steps:

Flavanone formation: The pathway starts with the condensation of malonyl-CoA and p-

coumaroyl-CoA to form a chalcone, which is then isomerized to a flavanone (e.g.,

naringenin).

Hydroxylation: The flavanone undergoes hydroxylation reactions to produce eriodictyol and

subsequently luteolin.

C-glycosylation: A crucial step involves the action of a C-glycosyltransferase (CGT), which

transfers a sugar moiety (likely from a UDP-sugar donor) to the C-6 or C-8 position of the

flavanone.

Dehydration and aromatization: The C-glycosylated flavanone is then dehydrated and

aromatized to form the flavone C-glycoside.

Further glycosylation: A second glycosylation event at the remaining C-position (C-8 or C-6)

would lead to the formation of a di-C-glycosylflavone like Isocarlinoside.
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Figure 1: Putative biosynthetic pathway of Isocarlinoside.

Experimental Protocols
Isolation and Purification of Isocarlinoside
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Isocarlinoside has been reported in plants such as Glycine max (soybean) and Lespedeza

capitata.[1] The following is a general protocol for the extraction and isolation of flavonoids from

plant material, which can be adapted for Isocarlinoside.

Materials:

Dried and powdered plant material (e.g., leaves or seeds of Glycine max)

Solvents: n-hexane, methanol, ethanol, ethyl acetate, n-butanol, water

Chromatography media: Silica gel, Sephadex LH-20, or other suitable resins

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

Defatting: The powdered plant material is first extracted with n-hexane to remove lipids and

other nonpolar compounds.

Extraction: The defatted material is then extracted with a polar solvent, typically 80%

methanol or ethanol, at room temperature with agitation for several hours. This process is

repeated multiple times to ensure complete extraction.

Solvent Partitioning: The combined methanol/ethanol extracts are concentrated under

reduced pressure. The resulting aqueous residue is then sequentially partitioned with

solvents of increasing polarity, such as ethyl acetate and n-butanol. Flavonoid glycosides like

Isocarlinoside are expected to be enriched in the n-butanol fraction.

Column Chromatography: The n-butanol fraction is subjected to column chromatography on

silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents, for example,

a mixture of chloroform and methanol, or ethyl acetate, methanol, and water, to separate the

different components.

Preparative HPLC: Fractions containing Isocarlinoside, as identified by thin-layer

chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC on a

C18 column to yield the pure compound.
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Structural Characterization
The structure of isolated Isocarlinoside is typically elucidated using a combination of

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Provides information about the number and types of protons in the molecule,

including their chemical environment and coupling interactions. This is crucial for determining

the structure of the sugar moieties and their anomeric configurations, as well as the

substitution pattern on the flavonoid backbone.

¹³C-NMR: Reveals the number of carbon atoms and their chemical shifts, providing a carbon

skeleton of the molecule.

2D-NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the

connectivity between protons and carbons, confirming the glycosylation positions (C-6 and

C-8), and assigning all the signals in the ¹H and ¹³C spectra.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HR-MS): Determines the exact mass of the molecule,

which allows for the confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation pattern

of the molecule. For C-glycosylflavones, characteristic fragmentation involves cleavages

within the sugar rings, which helps to distinguish them from O-glycosides.

Biological Activities and Signaling Pathways
While specific studies on the signaling pathways of Isocarlinoside are limited, its biological

activities can be inferred from its structural similarity to other well-studied flavonoids,

particularly luteolin and its glycosides. The primary activities associated with this class of

compounds are antioxidant and anti-inflammatory effects.

Antioxidant Activity
Flavonoids like Isocarlinoside can exert their antioxidant effects through several mechanisms:
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Direct Radical Scavenging: The phenolic hydroxyl groups on the B-ring of the luteolin

backbone can donate a hydrogen atom to free radicals, thereby neutralizing them.

Metal Chelation: Flavonoids can chelate transition metal ions like iron and copper, which are

known to catalyze the formation of reactive oxygen species (ROS).

Upregulation of Antioxidant Enzymes: Some flavonoids have been shown to induce the

expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD),

catalase (CAT), and glutathione peroxidase (GPx), through the activation of the Nrf2

signaling pathway.
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Figure 2: Potential antioxidant mechanisms of Isocarlinoside.

Anti-inflammatory Activity
The anti-inflammatory properties of flavonoids are often linked to their ability to modulate key

signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit the activity of enzymes such

as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are

responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.

Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central

regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-

κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6,

IL-1β) and adhesion molecules.

MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) signaling pathways

(including ERK, JNK, and p38) are also involved in the inflammatory process. Flavonoids

can interfere with these pathways, leading to a reduction in the production of inflammatory

mediators.
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Figure 3: Potential anti-inflammatory signaling pathways modulated by Isocarlinoside.
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Conclusion and Future Directions
Isocarlinoside represents a promising natural compound with potential applications in the

prevention and treatment of diseases associated with oxidative stress and inflammation. Its

unique di-C-glycosylflavone structure confers stability and may influence its bioavailability and

biological activity.

Further research is warranted to fully elucidate the specific molecular mechanisms underlying

the bioactivities of Isocarlinoside. This includes detailed studies on its absorption, distribution,

metabolism, and excretion (ADME) properties, as well as its specific protein targets and

signaling pathways. The development of robust and efficient methods for its synthesis or large-

scale isolation will also be crucial for advancing its preclinical and clinical development. The

comprehensive data presented in this guide aims to facilitate and inspire future investigations

into this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1256200?utm_src=pdf-body
https://www.benchchem.com/product/b1256200?utm_src=pdf-body
https://www.benchchem.com/product/b1256200?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/MS-and-MS-spectra-a-of-carlinoside-isocarlinoside-neocarlinoside-10-and-MS-and-MS_fig3_331945628
https://www.benchchem.com/product/b1256200#what-is-the-chemical-structure-of-isocarlinoside
https://www.benchchem.com/product/b1256200#what-is-the-chemical-structure-of-isocarlinoside
https://www.benchchem.com/product/b1256200#what-is-the-chemical-structure-of-isocarlinoside
https://www.benchchem.com/product/b1256200#what-is-the-chemical-structure-of-isocarlinoside
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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